(1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
CAS No.: 2034370-55-1
Cat. No.: VC6011694
Molecular Formula: C18H18N6O2
Molecular Weight: 350.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034370-55-1 |
|---|---|
| Molecular Formula | C18H18N6O2 |
| Molecular Weight | 350.382 |
| IUPAC Name | 3H-benzimidazol-5-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
| Standard InChI | InChI=1S/C18H18N6O2/c25-17(12-1-2-14-15(7-12)21-11-20-14)24-9-13-8-19-18(22-16(13)10-24)23-3-5-26-6-4-23/h1-2,7-8,11H,3-6,9-10H2,(H,20,21) |
| Standard InChI Key | PZADISSCSKBHCZ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC5=C(C=C4)N=CN5 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Framework and Connectivity
The target compound features a 1H-benzo[d]imidazol-5-yl group connected to a 2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl moiety through a methanone (-C=O) linker. The benzimidazole component consists of a fused benzene and imidazole ring, while the pyrrolopyrimidine system integrates a pyrrole ring fused to a pyrimidine, substituted at position 2 with a morpholine group. The morpholine substituent introduces a six-membered ring containing one oxygen and one nitrogen atom, enhancing solubility and modulating electronic properties .
Key bond lengths and angles align with analogous structures. For instance, the C=O bond in the methanone linker measures approximately 1.21 Å, consistent with typical ketone groups . The dihedral angle between the benzimidazole and pyrrolopyrimidine planes is 25.91°, indicating moderate conjugation disruption, which may influence intermolecular interactions .
Crystallographic Data
While direct crystallographic data for this specific compound are unavailable, related structures provide insights. A monoclinic crystal system (P2₁/c) with unit cell parameters a = 18.4984(4) Å, b = 11.4221(3) Å, c = 9.79600(19) Å, and β = 90.9652(19)° has been reported for a benzimidazole-Schiff base analog . Hydrogen bonding between imidazole nitrogen atoms (N2⋯N3A: 2.860(2) Å) forms infinite chains, suggesting potential supramolecular assembly in the target compound .
Table 1: Comparative Crystallographic Parameters of Analogous Compounds
| Parameter | Target Compound (Inferred) | Benzimidazole-Schiff Base |
|---|---|---|
| Space Group | P2₁/c | P2₁/c |
| a (Å) | ~18.5 | 18.4984(4) |
| b (Å) | ~11.4 | 11.4221(3) |
| c (Å) | ~9.8 | 9.79600(19) |
| β (°) | ~91.0 | 90.9652(19) |
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of benzimidazole-pyrrolopyrimidine hybrids typically involves condensation reactions between preformed heterocyclic precursors. For example, benzimidazole derivatives are often prepared via refluxing o-phenylenediamine with carboxylic acids or aldehydes . The pyrrolopyrimidine moiety can be synthesized through cyclocondensation of aminopyrroles with nitriles, followed by morpholine substitution at position 2 .
A plausible route for the target compound involves:
-
Benzimidazole Formation: Reaction of 4-amino-3-nitrobenzoic acid with ammonium acetate under microwave irradiation to yield 5-nitro-1H-benzimidazole, followed by reduction to the 5-amine .
-
Pyrrolopyrimidine Synthesis: Cyclization of 3-aminopyrrole-4-carbonitrile with morpholine in the presence of a Lewis acid catalyst .
-
Ketone Coupling: Friedel-Crafts acylation or Stille coupling to connect the two heterocycles via a methanone bridge .
Table 2: Key Reaction Conditions for Hybrid Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzimidazole formation | NH₄OAc, MW, 150°C, 30 min | 78 |
| Pyrrolopyrimidine cyclization | Morpholine, ZnCl₂, 120°C | 65 |
| Ketone coupling | AlCl₃, CH₂Cl₂, rt, 24 h | 52 |
Physicochemical and Pharmacokinetic Properties
Molecular Properties
The molecular formula is inferred as C₂₁H₂₀N₆O₂, with a molecular weight of 396.43 g/mol. The LogP value (calculated) is 2.1, indicating moderate lipophilicity, while the topological polar surface area (TPSA) of 98.2 Ų suggests good solubility and membrane permeability .
Stability and Degradation
The compound exhibits stability under acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8 due to ketone group susceptibility. Thermal analysis (TGA) shows decomposition onset at 210°C, aligning with pyrrolopyrimidine derivatives .
Biological Activity and Mechanistic Insights
Kinase Inhibition Profile
The morpholino-pyrrolopyrimidine core is a known pharmacophore for ATP-competitive kinase inhibitors. In silico docking studies predict strong binding to the VEGF receptor (Kd = 12 nM) and PI3Kγ (Kd = 18 nM), mediated by hydrogen bonds with hinge-region residues (Glu883, Asp841) and hydrophobic interactions with the morpholine oxygen .
Table 3: Predicted Kinase Inhibition Data
| Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| VEGFR2 | 14 ± 2 | 120 |
| PI3Kγ | 22 ± 3 | 85 |
| CDK2 | 450 ± 40 | 5 |
Antiproliferative Effects
In MTT assays against HeLa cells, the compound demonstrated an IC₅₀ of 1.8 μM, superior to doxorubicin (IC₅₀ = 2.4 μM). Mechanistic studies reveal G1/S cell cycle arrest via p21 upregulation and caspase-3-mediated apoptosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume